molecular formula C13H11NO4S B10758980 3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid

3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid

Cat. No.: B10758980
M. Wt: 277.30 g/mol
InChI Key: IHKCOKRMJRDWAL-UHFFFAOYSA-N
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Description

3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring with a nitro group, a thiophene ring, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring.

    Thiophene Formation: The formation of the thiophene ring through cyclization reactions.

    Propanoic Acid Addition: The addition of the propanoic acid moiety to the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps to obtain the desired product with high purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzene and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives .

Scientific Research Applications

3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-nitrophenyl)thiophen-2-yl]propanoic acid
  • 3-[5-(4-nitrophenyl)thiophen-2-yl]propanoic acid
  • 3-[5-(3-nitrophenyl)thiophen-3-yl]propanoic acid

Uniqueness

3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitrobenzene moiety with a thiophene ring and a propanoic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid

InChI

InChI=1S/C13H11NO4S/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-4,6,8H,5,7H2,(H,15,16)

InChI Key

IHKCOKRMJRDWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)CCC(=O)O

Origin of Product

United States

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